3,5-dimethylfluorobenzene
Overview
Description
5-Fluoro-m-xylene: is an organic compound with the molecular formula C8H9F It is a derivative of xylene, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom1-fluoro-3,5-dimethylbenzene . It is a colorless liquid with a molecular weight of 124.1555 g/mol .
Mechanism of Action
Target of Action
3,5-Dimethylfluorobenzene, also known as 5-Fluoro-m-xylene, is a chemical compound with the molecular formula C8H9F . .
Pharmacokinetics
It’s worth noting that the compound’s physical properties, such as its molecular weight and structure, can influence its pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature and pH could potentially affect its stability and reactivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoro-m-xylene can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of fluorobenzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Halogen Exchange Reaction: Another method involves the halogen exchange reaction where a brominated xylene derivative is treated with a fluoride source such as potassium fluoride (KF) to replace the bromine atom with a fluorine atom.
Industrial Production Methods: Industrial production of 5-Fluoro-m-xylene often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-m-xylene can undergo electrophilic aromatic substitution reactions where the fluorine atom can be replaced by other substituents such as nitro, amino, or hydroxyl groups.
Oxidation Reactions: The methyl groups in 5-Fluoro-m-xylene can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products:
Nitration: 5-Fluoro-3,5-dimethylnitrobenzene
Oxidation: 5-Fluoro-3,5-dimethylbenzoic acid
Scientific Research Applications
Chemistry: 5-Fluoro-m-xylene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability .
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Comparison with Similar Compounds
- 3,5-Dimethylfluorobenzene
- 3,5-Dimethylphenol
- 3,5-Dimethylaniline
- 3,5-Bis(trifluoromethyl)aniline .
Uniqueness: 5-Fluoro-m-xylene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-fluoro-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWIWNUVHNAUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334581 | |
Record name | 5-Fluoro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-97-2 | |
Record name | 5-Fluoro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoro-3,5-dimethyl-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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